molecular formula C24H23N3O2 B6574725 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea CAS No. 1203185-18-5

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea

Cat. No.: B6574725
CAS No.: 1203185-18-5
M. Wt: 385.5 g/mol
InChI Key: PULAAGIEGOFXTF-UHFFFAOYSA-N
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Description

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further linked to a benzylurea moiety. The molecular formula of this compound is C24H23N3O3, and it has a molecular weight of 401.4577 .

Preparation Methods

The synthesis of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzoyl group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the benzylurea moiety: The final step involves the reaction of the benzoylated tetrahydroquinoline with benzyl isocyanate under mild conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylurea moiety, where nucleophiles such as amines or thiols can replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell lysis or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c28-23(20-10-5-2-6-11-20)27-15-7-12-19-13-14-21(16-22(19)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULAAGIEGOFXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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